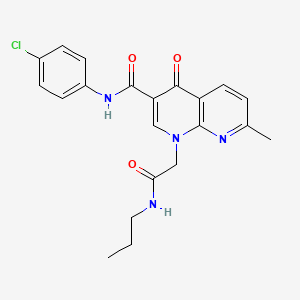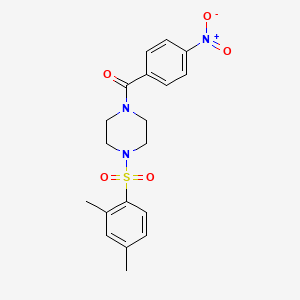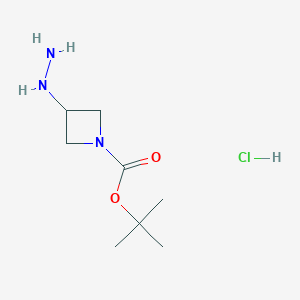
N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-2-phenylacetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential use in various fields of research, including pharmacology, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-2-phenylacetamide has been studied for its potential use in various fields of research. In pharmacology, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In biochemistry, this compound has been used to study the interactions between proteins and small molecules. In physiology, this compound has been studied for its effects on various physiological processes, including metabolism, cardiovascular function, and immune function.
Wirkmechanismus
The mechanism of action of N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-2-phenylacetamide is not fully understood. However, it is believed to work by binding to specific proteins or enzymes in the body, thereby altering their activity and function. This compound may also affect various signaling pathways in the body, leading to changes in cellular processes and physiological functions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs). This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. In vivo studies have demonstrated that this compound can affect various physiological processes, such as blood pressure, heart rate, and immune function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-2-phenylacetamide has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, and it has been extensively studied for its potential use in various fields of research. However, there are also some limitations to using this compound in lab experiments. For example, this compound may have off-target effects or interact with other compounds in complex biological systems, making it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-2-phenylacetamide. One potential direction is to further investigate the mechanism of action of this compound and identify its molecular targets in the body. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models and human subjects. Additionally, this compound could be further evaluated for its potential use as a drug candidate for the treatment of various diseases. Finally, this compound could be used as a tool in basic research to study the interactions between proteins and small molecules, and to elucidate the molecular mechanisms underlying various physiological processes.
Synthesemethoden
The synthesis of N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-2-phenylacetamide involves the reaction of 3-fluorophenylacetic acid with 1-(2-oxoimidazolidin-1-yl)-3-(phenyl)propan-2-amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is purified by recrystallization or column chromatography.
Eigenschaften
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c21-17-8-4-7-16(11-17)12-18(24-10-9-22-20(24)26)14-23-19(25)13-15-5-2-1-3-6-15/h1-8,11,18H,9-10,12-14H2,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZRQWAXGQOMSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(CC2=CC(=CC=C2)F)CNC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2677247.png)

![4-tert-butyl-N-[3-(1,1-dioxidoisothiazolidin-2-yl)phenyl]benzamide](/img/structure/B2677249.png)





![2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]acetic acid](/img/structure/B2677258.png)